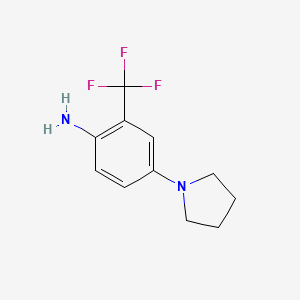

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKPAONDJVLHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

The NAS route is the most widely reported method, leveraging the electron-deficient nature of the trifluoromethyl-substituted aromatic ring. A representative procedure involves reacting 2-(trifluoromethyl)-4-fluoroaniline with pyrrolidine in the presence of a base:

Procedure :

- Substrate Preparation : 2-(Trifluoromethyl)-4-fluoroaniline (1.0 equiv) is dissolved in anhydrous dimethyl sulfoxide (DMSO) under nitrogen.

- Amination : Pyrrolidine (1.2 equiv) and potassium tert-butoxide (2.0 equiv) are added sequentially. The mixture is stirred at 80°C for 12 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

- Yield : 45–52%

- Catalyst : Base-mediated (e.g., KOtBu, NaH)

- Solvent : Polar aprotic solvents (DMSO, DMF)

This method’s limitation lies in competing side reactions, such as over-alkylation, necessitating precise stoichiometric control.

Reductive Amination of 4-Nitro-2-(Trifluoromethyl)Aniline

Reductive amination offers an alternative pathway, particularly for introducing the pyrrolidinyl group post-nitration:

Procedure :

- Nitration : 2-(Trifluoromethyl)aniline is nitrated using nitric acid in sulfuric acid to yield 4-nitro-2-(trifluoromethyl)aniline.

- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon.

- Amination : The resultant 4-amino-2-(trifluoromethyl)aniline reacts with pyrrolidine under reductive conditions (NaBH₃CN, MeOH).

Key Data :

This method avoids harsh conditions but requires multiple steps, reducing overall efficiency.

Optimization Strategies and Catalytic Systems

Phase-Transfer Catalysis (PTC)

The patent CN111032617A highlights the use of PTC to enhance reaction rates and selectivity in trifluoromethylated aniline syntheses. For example:

Procedure :

- Reagents : 2-Bromoheptafluoropropane, 2-(trifluoromethyl)aniline, sodium dithionite.

- Catalyst : Tetrabutylammonium hydrogen sulfate (0.1 equiv).

- Conditions : Acetonitrile, 65°C, 17 hours.

Key Data :

PTC mitigates solubility issues, enabling efficient intermolecular reactions.

Solvent Effects

Solvent polarity significantly impacts NAS efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMSO | 46.7 | 52 |

| DMF | 36.7 | 48 |

| Acetonitrile | 37.5 | 45 |

Polar aprotic solvents stabilize transition states, improving nucleophilicity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d₆, 400 MHz):

- δ 8.60–8.59 (m, 1H, Ar–H)

- δ 7.70 (d, J = 8.8 Hz, 1H, Ar–H)

- δ 3.20–3.15 (m, 4H, pyrrolidinyl N–CH₂)

- δ 1.90–1.85 (m, 4H, pyrrolidinyl CH₂)

The absence of peaks near δ 5.0 confirms complete amine formation.

Mass Spectrometry

- Molecular Ion : m/z 230.23 ([M]⁺)

- Fragments : m/z 184.10 ([M−CF₃]⁺), m/z 120.08 ([C₆H₅N₂]⁺)

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating various chemical reactions such as:

- Electrophilic Aromatic Substitution : The aniline moiety can undergo substitution reactions with electrophiles, allowing for the synthesis of more complex aromatic compounds.

- Oxidation and Reduction Reactions : The compound can be oxidized to form N-oxides or reduced to yield amines, broadening its utility in synthetic organic chemistry.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have indicated its ability to inhibit CDC42, a protein critical for cell cycle regulation.

- Receptor Interactions : The compound has been evaluated for binding affinity to various receptors, such as N-type calcium channels, which are involved in pain signaling pathways. Structure-activity relationship (SAR) studies reveal that modifications to the aniline moiety can significantly alter binding potency.

Medicinal Chemistry

Due to its structural features, this compound is being explored as a candidate for drug development:

- Anticancer Activity : In vivo studies demonstrate that this compound can reduce tumor volume in cancer models without significant side effects. Its cytotoxic effects have been noted against several cancer cell lines, including triple-negative breast cancer cells.

- Anti-inflammatory Potential : The compound's mechanism of action may involve modulation of signaling pathways related to inflammation and cancer progression, suggesting therapeutic applications in these areas.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations in material science.

Uniqueness

The combination of the pyrrolidine ring and trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Study : Research indicated that this compound effectively inhibits CDC42 activity, leading to reduced proliferation in cancer cell lines .

- Anticancer Efficacy : A study demonstrated significant tumor volume reduction in animal models treated with this compound, showcasing its potential as an anticancer agent .

- Receptor Binding Analysis : Binding studies revealed that structural modifications could enhance binding affinity to N-type calcium channels, indicating potential for pain management therapies .

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted pKa values for substituted anilines are influenced by electron-withdrawing groups (e.g., -CF₃ lowers pKa, increasing acidity) .

Commercial and Industrial Relevance

- Availability : The target compound is commercially available at 98% purity (Combi-Blocks, Ref: QI-1806), whereas analogs like 4-(Azepan-1-YL)-3-(trifluoromethyl)aniline (CAS: 1184470-68-5) are less accessible .

- Cost Factors : Fluorinated analogs with bulkier substituents (e.g., perfluoropropane-2-yl) incur higher synthesis costs due to complex fluorination steps .

Biological Activity

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline, also known as (S)-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and an aniline moiety. Its molecular formula is with a molecular weight of approximately 230.23 g/mol. The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, influencing both chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : This compound has been investigated for its ability to bind to various receptors and enzymes, potentially modulating signaling pathways that affect cellular functions .

- Pathways Involved : It may influence pathways related to inflammation and cancer progression, suggesting its use in therapeutic contexts.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, it has been evaluated as a candidate for inhibiting CDC42, a protein involved in cell cycle regulation and cancer progression. The presence of the pyrrolidine substituent was found to restore activity in cancer cell lines compared to other derivatives lacking this feature .

Receptor Binding

The compound has shown promise in binding studies involving various receptors. For example, it has been noted for its interaction with N-type calcium channels, which are crucial in pain signaling pathways. The structure-activity relationship (SAR) studies indicate that modifications to the aniline moiety can significantly alter binding affinity and potency .

Anticancer Activity

In vivo studies have demonstrated that this compound can reduce tumor volume without significant side effects. Its potential as an anticancer agent is supported by findings showing cytotoxic effects against several cancer cell lines, including triple-negative breast cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Q & A

Q. How do substituent positions affect catalytic activity in materials science applications?

- Methodology : Functionalize the aniline core with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and test as ligands in transition-metal catalysts (e.g., Ru for hydrogenation). Compare turnover numbers (TON) and enantioselectivity in asymmetric synthesis. XPS/XRD analyzes metal-ligand coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.